molecular formula C20H38N8O6 B14545007 L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 62350-56-5

L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14545007
CAS No.: 62350-56-5
M. Wt: 486.6 g/mol
InChI Key: KKPICOBOUGCOHV-AJNGGQMLSA-N
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Description

L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a peptide compound composed of four amino acids: serine, lysine, proline, and ornithine. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA or other suitable reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can modify the guanidino group on the ornithine residue.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, dithiothreitol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of the guanidino group can produce ornithine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex peptides and proteins.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves interactions with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-lysyl-L-prolyl-L-ornithine: Lacks the guanidino modification on the ornithine residue.

    L-Seryl-L-lysyl-L-prolyl-L-arginine: Contains arginine instead of ornithine.

    L-Seryl-L-lysyl-L-prolyl-L-histidine: Contains histidine instead of ornithine.

Uniqueness

L-Seryl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the guanidino group on the ornithine residue, which can confer distinct chemical and biological properties compared to similar peptides.

Properties

CAS No.

62350-56-5

Molecular Formula

C20H38N8O6

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H38N8O6/c21-8-2-1-5-13(26-16(30)12(22)11-29)18(32)28-10-4-7-15(28)17(31)27-14(19(33)34)6-3-9-25-20(23)24/h12-15,29H,1-11,21-22H2,(H,26,30)(H,27,31)(H,33,34)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1

InChI Key

KKPICOBOUGCOHV-AJNGGQMLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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